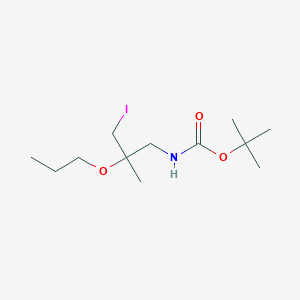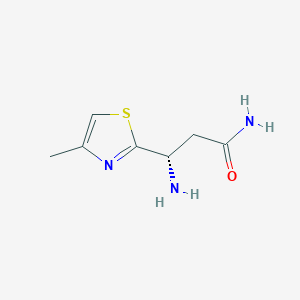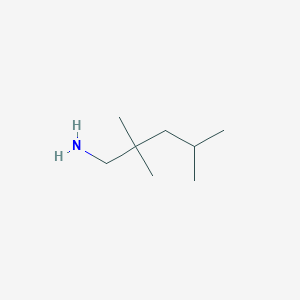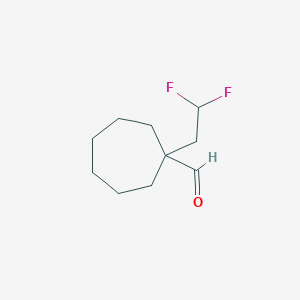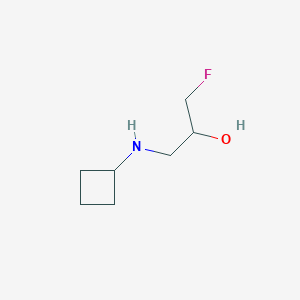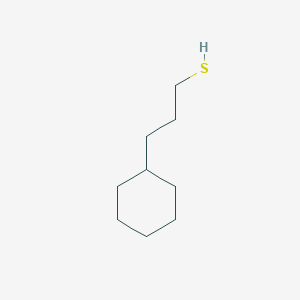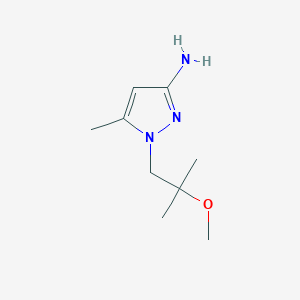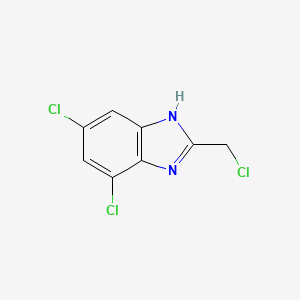
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole typically involves the chlorination of 2-(chloromethyl)-1H-1,3-benzodiazole. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzodiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Utilized in the production of specialty chemicals and as a building block for more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-2-methyl-8-quinolinol: Another chlorinated heterocyclic compound with potential anticancer activity.
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in medicinal applications.
Uniqueness
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chlorine and nitrogen atoms within its structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5Cl3N2 |
|---|---|
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5Cl3N2/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2,(H,12,13) |
Clave InChI |
RRJAYWWECNYGRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



